The synthesis of 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole typically involves several methods, with the most common approaches being cyclization reactions of appropriate precursors.
The molecular structure of 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole features:
3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole can participate in various chemical reactions:
The mechanism of action for compounds like 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole often involves interactions at a molecular level that affect biological pathways:
Property | Value |
---|---|
Melting Point | Approximately 150°C |
Boiling Point | Not extensively documented |
Solubility | Soluble in DMSO |
The applications of 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole span several fields:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab]diazole" [1] [6]. Despite this early discovery, significant pharmacological interest emerged only in the mid-20th century. The 1960s marked a pivotal period with the introduction of oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, used clinically as a cough suppressant [1]. This breakthrough demonstrated the scaffold’s biological relevance and spurred further exploration.
The late 20th century saw accelerated development, exemplified by antiviral agents like pleconaril (targeting picornaviruses) and ataluren (for Duchenne muscular dystrophy), both leveraging the 1,2,4-oxadiazole core [1] [6]. A significant milestone was the 2011 isolation of phidianidines A and B from the sea slug Phidiana militaris, which revealed naturally occurring 1,2,4-oxadiazoles with cytotoxic and receptor-agonist properties [1]. Scientific publications on 1,2,4-oxadiazoles have doubled in the past 15 years, reflecting intensified research into their synthetic versatility and therapeutic potential [6].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Chemistry
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial characterization as "azoxime" |
1960s | Oxolamine approval | First therapeutic agent (antitussive) |
2011 | Isolation of Phidianidines A/B | Discovery of natural 1,2,4-oxadiazoles with cytotoxic activity |
2000s | Pleconaril & Ataluren development | FDA-approved drugs for viral infections & genetic disorders |
The 1,2,4-oxadiazole ring is a planar, aromatic five-membered heterocycle featuring oxygen (O1) and nitrogen atoms (N2, N4) arranged in sequence. This configuration confers exceptional thermodynamic stability and influences electronic behavior critical for bioactivity. Key structural characteristics include:
Table 2: Structural Parameters of Representative 1,2,4-Oxadiazole Derivatives
Compound | Bond Length (Å) | Bond Angle (°) | Notable Features |
---|---|---|---|
3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole | C–O: 1.36; C–N: 1.30 | O–C–N: 105 | Bromine enhances electrophilicity |
5-(Trifluoromethylpyridine)-linked derivative | N/A | N/A | Trifluoromethyl boosts antibacterial activity [2] |
Phidianidine A (natural) | N/A | N/A | Indole-oxadiazole hybrid scaffold |
1,2,4-Oxadiazoles serve as privileged bioisosteres for ester and amide functional groups, addressing inherent instability while mimicking their spatial and electronic profiles. This substitution strategy enhances pharmacokinetic properties and target engagement:
Table 3: Bioisosteric Advantages of 1,2,4-Oxadiazoles vs. Amides/Esters
Property | Amide/Ester | 1,2,4-Oxadiazole | Impact |
---|---|---|---|
Hydrolytic Stability | Low (pH-sensitive) | High (resists hydrolysis) | Enhanced oral bioavailability |
Hydrogen-Bonding Capacity | Acceptor/donor | Acceptor/weak donor | Improved target affinity |
Metabolic Degradation | Susceptible | Resistant | Prolonged half-life |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0